molecular formula C3H5F3O3S B1296618 2,2,2-Trifluoroethyl methanesulfonate CAS No. 25236-64-0

2,2,2-Trifluoroethyl methanesulfonate

Cat. No. B1296618
CAS RN: 25236-64-0
M. Wt: 178.13 g/mol
InChI Key: ICECLJDLAVVEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08623866B2

Procedure details

The product was obtained as a single regioisomer according to the method described in example 4, step 2 starting from 4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester and 2,2,2-trifluoroethyl methanesulfonate after purification by silica gel chromatography using a heptane/ethyl acetate gradient as yellow oil (568 mg, 84%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][NH:8][N:7]=1)=[O:5])[CH3:2].CS(O[CH2:19][C:20]([F:23])([F:22])[F:21])(=O)=O>>[CH2:1]([O:3][C:4]([C:6]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][N:8]([CH2:19][C:20]([F:23])([F:22])[F:21])[N:7]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=NNC=C1[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCC(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was obtained as a single regioisomer
CUSTOM
Type
CUSTOM
Details
after purification by silica gel chromatography

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1=NN(C=C1[N+](=O)[O-])CC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.